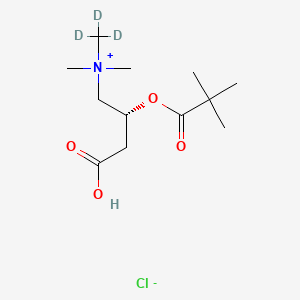![molecular formula C16H13FO3 B12419205 [4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: is an organic compound characterized by the presence of a fluoro-substituted phenyl group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-hydroxybenzaldehyde and 4-bromophenyl acetate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The fluoro-substituted phenyl group can be reduced to form a hydroxy-substituted phenyl group.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-fluoro-5-oxo-phenyl derivatives.
Reduction: Formation of 3-fluoro-5-hydroxyphenyl derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: can be compared with similar compounds such as:
Trifluorotoluene: Another fluorinated aromatic compound with different reactivity and applications.
Fluorobenzene: A simpler fluorinated aromatic compound used in various chemical syntheses.
Fluoroacetophenone: A fluorinated ketone with distinct chemical properties and uses.
Conclusion
This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H13FO3 |
|---|---|
Peso molecular |
272.27 g/mol |
Nombre IUPAC |
[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C16H13FO3/c1-11(18)20-16-6-4-12(5-7-16)2-3-13-8-14(17)10-15(19)9-13/h2-10,19H,1H3/b3-2+ |
Clave InChI |
OAKXGWWZEKTFJH-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)F)O |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



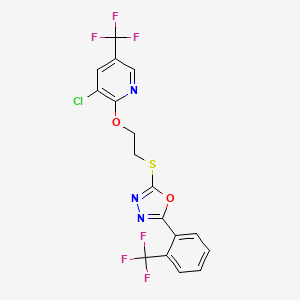

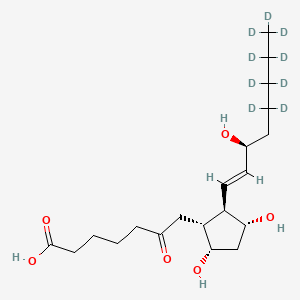
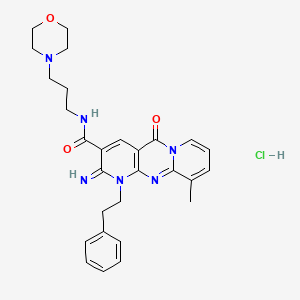
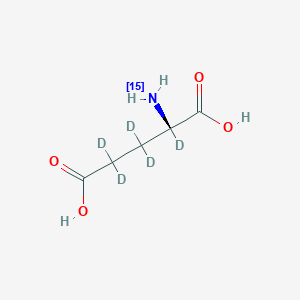


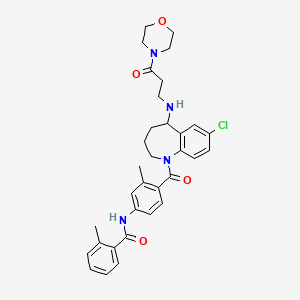
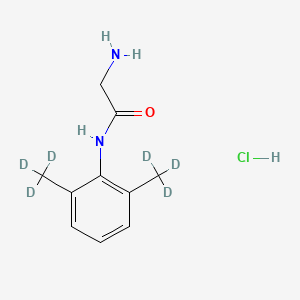
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
